[2-(Piperazin-1-yl)pyridin-3-yl]methanamine [2-(Piperazin-1-yl)pyridin-3-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 771580-77-9
VCID: VC3383975
InChI: InChI=1S/C10H16N4/c11-8-9-2-1-3-13-10(9)14-6-4-12-5-7-14/h1-3,12H,4-8,11H2
SMILES: C1CN(CCN1)C2=C(C=CC=N2)CN
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol

[2-(Piperazin-1-yl)pyridin-3-yl]methanamine

CAS No.: 771580-77-9

Cat. No.: VC3383975

Molecular Formula: C10H16N4

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

[2-(Piperazin-1-yl)pyridin-3-yl]methanamine - 771580-77-9

Specification

CAS No. 771580-77-9
Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
IUPAC Name (2-piperazin-1-ylpyridin-3-yl)methanamine
Standard InChI InChI=1S/C10H16N4/c11-8-9-2-1-3-13-10(9)14-6-4-12-5-7-14/h1-3,12H,4-8,11H2
Standard InChI Key NPBXUHDRQDCADB-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=C(C=CC=N2)CN
Canonical SMILES C1CN(CCN1)C2=C(C=CC=N2)CN

Introduction

Chemical Structure and Properties

[2-(Piperazin-1-yl)pyridin-3-yl]methanamine consists of a pyridine ring with a piperazine moiety attached at position 2 and a methanamine (methylamine) group at position 3. This arrangement creates a nitrogen-rich molecule with multiple potential binding sites, allowing for diverse interactions with biological targets.

Physical and Chemical Characteristics

Based on structural analysis and comparison with similar compounds, the following properties can be established:

PropertyValue
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
AppearanceCrystalline solid (typical for similar structures)
SolubilityModerate to high in polar organic solvents
Hydrogen Bond Donors2 (primary amine)
Hydrogen Bond Acceptors4 (nitrogen atoms)
Structural FeaturesPyridine ring, piperazine ring, primary amine

The compound features multiple nitrogen atoms that can serve as hydrogen bond acceptors, while the primary amine group can function as both a hydrogen bond donor and acceptor. These characteristics are important for its potential biological interactions and pharmacological properties.

Structural Similarities to Related Compounds

The structure shares significant similarities with (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine, differing only in the position of the piperazine attachment (position 2 versus position 6) and the absence of a methyl group. These subtle structural differences can significantly impact biological activity and pharmacokinetic properties, highlighting the importance of precise structural characterization in medicinal chemistry research.

Synthesis Methods and Approaches

The synthesis of [2-(Piperazin-1-yl)pyridin-3-yl]methanamine typically involves multiple reaction steps and careful consideration of reaction conditions to ensure high yield and purity.

General Synthetic Routes

Similar to related compounds, the synthesis likely involves the formation of key intermediates and subsequent coupling reactions. Based on synthetic methods for structurally similar compounds, the following general approach can be inferred:

  • Preparation of the appropriately substituted pyridine core

  • Introduction of the piperazine moiety through nucleophilic aromatic substitution

  • Functionalization to introduce the methanamine group

  • Purification and isolation of the final product

Reaction Conditions and Considerations

The reaction conditions for synthesizing this type of compound typically require:

  • Temperature control: Reactions are often conducted between 0-25°C to minimize side reactions

  • Solvent selection: Dichloromethane or toluene are commonly used for similar structures

  • Base addition: Tertiary amines such as triethylamine, N-methyl-morpholine, or pyridine serve as bases to facilitate reactions

  • Purification techniques: Recrystallization or column chromatography may be necessary for obtaining high-purity product

The synthesis pathway must carefully consider protecting groups and reaction sequence to avoid unwanted side reactions due to the presence of multiple reactive nitrogen centers in the molecule.

Biological Activity and Medicinal Chemistry Applications

Structure-Activity Relationships

The biological activity of this compound class strongly depends on specific structural features:

  • The piperazine ring: Crucial for binding to various receptors and enzymes

  • The pyridine core: Provides rigidity and specific spatial arrangement of functional groups

  • The methanamine group: Offers additional hydrogen bonding capability and potential for further derivatization

The position of substituents on both the pyridine and piperazine rings significantly impacts biological activity. This allows for targeted modifications to enhance affinity for specific biological targets or improve pharmacokinetic properties.

Comparison with Structural Analogs

CompoundStructural DifferencesPotential Biological Activity
[2-(Piperazin-1-yl)pyridin-3-yl]methanamineBase structurePotential for CNS activity and antimicrobial properties
(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamineMethyl at position 2, piperazine at position 6Enhanced potential for CNS disorders treatment
((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amineAdditional 2-methylphenyl on piperazineIncreased lipophilicity, potential receptor selectivity

These structural variations highlight the versatility of the core scaffold and its potential for developing compounds with targeted biological activities.

Research Methodologies and Analytical Techniques

Structural Characterization

Complete characterization of [2-(Piperazin-1-yl)pyridin-3-yl]methanamine typically involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight determination and fragmentation pattern analysis

  • Infrared spectroscopy for identification of functional groups

  • X-ray crystallography for definitive three-dimensional structural elucidation

These techniques provide comprehensive structural information essential for structure-activity relationship studies and rational drug design.

Biological Activity Assessment

Evaluation of biological activity typically includes:

  • In vitro receptor binding assays to determine affinity for specific targets

  • Enzyme inhibition studies to assess potency and mechanism of action

  • Cell-based assays to evaluate effects on cellular function

  • Structure-activity relationship (SAR) studies to identify critical structural features

These systematic approaches help identify the most promising derivatives for further development.

Computational Methods

Modern drug discovery efforts often employ computational techniques, including:

  • Molecular docking to predict binding modes with potential targets

  • Quantitative structure-activity relationship (QSAR) studies to correlate structural features with biological activity

  • Molecular dynamics simulations to understand ligand-protein interactions

  • In silico prediction of pharmacokinetic properties

These computational approaches facilitate efficient optimization of lead compounds and reduce the time and resources required for drug development.

Future Research Directions

Structural Modifications

Future research on [2-(Piperazin-1-yl)pyridin-3-yl]methanamine could focus on:

  • Systematic modification of the piperazine ring to enhance selectivity for specific receptors

  • Introduction of substituents on the pyridine ring to modulate physicochemical properties

  • Derivatization of the methanamine group to improve pharmacokinetic profile

  • Development of prodrug approaches to enhance bioavailability

These modifications could lead to derivatives with improved efficacy and reduced side effects.

Unexplored Biological Activities

Several potential applications warrant further investigation:

  • Exploration of activity against resistant bacterial strains

  • Investigation of neuroprotective effects in neurodegenerative disease models

  • Evaluation of potential anti-inflammatory properties

  • Assessment of possible antiviral activity

Comprehensive biological screening could uncover novel applications for this versatile scaffold.

Advanced Formulation Strategies

Development of effective delivery systems could enhance the therapeutic potential:

  • Nanoparticle-based delivery to improve bioavailability

  • Controlled-release formulations for optimal pharmacokinetics

  • Targeted delivery approaches to enhance efficacy and reduce systemic side effects

  • Combination therapies with established drugs to achieve synergistic effects

These advanced formulation strategies could overcome potential limitations and maximize therapeutic benefits.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator